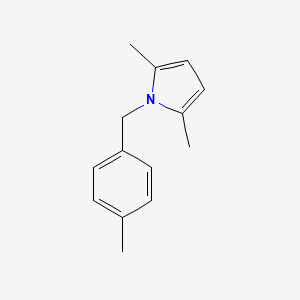
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is a synthetic steroidal compound It is structurally derived from androstane, a steroid nucleus, and is characterized by the presence of two oxononanoate ester groups at the 3 and 17 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) typically involves the esterification of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diol with oxononanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available androstane derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Investigated for its potential effects on cellular processes and hormone regulation.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of advanced materials and as a component in certain polymer formulations.
Wirkmechanismus
The mechanism of action of (3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, influencing gene expression and cellular functions. The pathways involved may include the regulation of inflammatory responses and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3beta,17beta)-Androst-5-ene-3,17-diol: A related compound with hydroxyl groups instead of ester groups.
17-Methylandrost-5-ene-3beta,11beta,17beta-triol: Another derivative with additional hydroxyl groups.
Uniqueness
(3beta,17beta)-17-Methylandrost-5-ene-3,17-diyl bis(3-oxononanoate) is unique due to its specific ester functional groups, which confer distinct chemical properties and potential biological activities compared to its hydroxylated counterparts. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94030-88-3 |
|---|---|
Molekularformel |
C38H60O6 |
Molekulargewicht |
612.9 g/mol |
IUPAC-Name |
[(3S,8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-17-(3-oxononanoyloxy)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-oxononanoate |
InChI |
InChI=1S/C38H60O6/c1-6-8-10-12-14-28(39)25-34(41)43-30-18-21-36(3)27(24-30)16-17-31-32(36)19-22-37(4)33(31)20-23-38(37,5)44-35(42)26-29(40)15-13-11-9-7-2/h16,30-33H,6-15,17-26H2,1-5H3/t30-,31+,32-,33-,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
ASAWDXJIGAVOBY-KTGQPBQXSA-N |
Isomerische SMILES |
CCCCCCC(=O)CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@]4(C)OC(=O)CC(=O)CCCCCC)C)C |
Kanonische SMILES |
CCCCCCC(=O)CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4(C)OC(=O)CC(=O)CCCCCC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


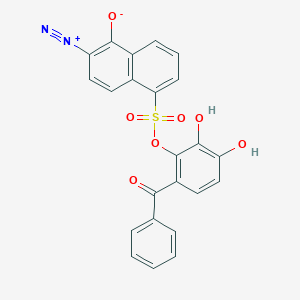
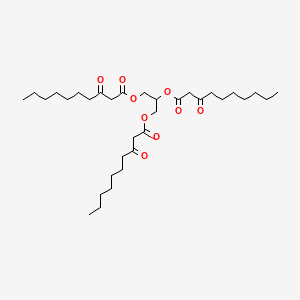

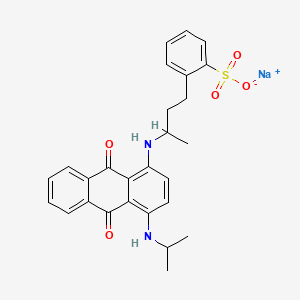
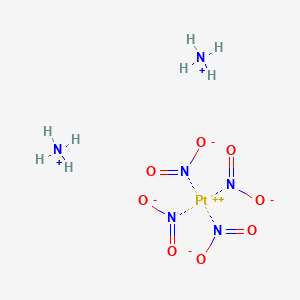


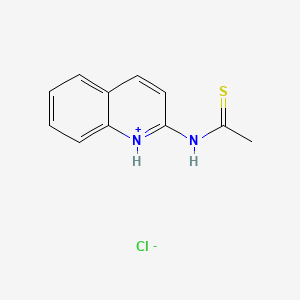
![Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-](/img/structure/B13778200.png)
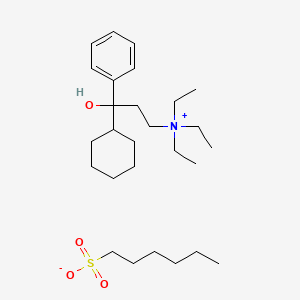

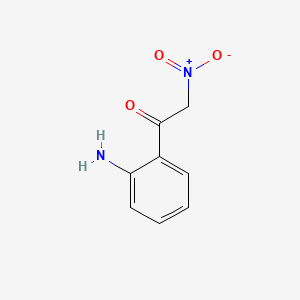
![4-[(3-Fluorophenyl)methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13778237.png)
